6-Amino-3-(4-hydroxymethylphenyl)picolinic acid
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Overview
Description
6-Amino-3-(4-hydroxymethylphenyl)picolinic acid is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(4-hydroxymethylphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxymethylbenzaldehyde with 2-cyanopyridine in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the amino group at the 6-position of the picolinic acid ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(4-hydroxymethylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Various nucleophiles can be used under basic or acidic conditions depending on the desired substitution.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of different functional groups at the amino position.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Potential use in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-3-(4-hydroxymethylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can inhibit viral replication and disrupt normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A simpler analog with similar structural features.
Nicotinic acid: Another pyridinecarboxylic acid with distinct biological activities.
Isonicotinic acid: An isomer with different chemical properties.
Uniqueness
6-Amino-3-(4-hydroxymethylphenyl)picolinic acid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its hydroxymethyl and amino groups provide versatile sites for further functionalization, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-amino-3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-11-6-5-10(12(15-11)13(17)18)9-3-1-8(7-16)2-4-9/h1-6,16H,7H2,(H2,14,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOIVHPYAXBOQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=C(N=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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